

Application Note: In Vitro Cultivation of Plasmodium falciparum for Arteflene Susceptibility Testing

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Compound of Interest

Compound Name: Arteflene

Cat. No.: B1667617

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Audience: Researchers, scientists, and drug development professionals.

Introduction Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, presents a significant global health challenge due to the emergence and spread of drug-resistant strains.[1] The continuous in vitro cultivation of its asexual erythrocytic stages, a technique pioneered by Trager and Jensen, is a cornerstone of malaria research.[1][2][3][4] This methodology provides a crucial platform for studying parasite biology and for the in vitro screening of novel antimalarial compounds.[1][4] **Arteflene**, a synthetic endoperoxide, is an antimalarial agent whose efficacy needs to be rigorously evaluated against various parasite strains.[5]

This application note provides detailed protocols for the continuous culture of P. falciparum, synchronization of the parasite life cycle, and the determination of **Arteflene**'s 50% inhibitory concentration (IC50) using the widely adopted SYBR Green I-based fluorescence assay.[6][7]

Section 1: Continuous In Vitro Culture of P. falciparum

Successful cultivation of P. falciparum relies on mimicking the host environment, which requires specific culture media, human erythrocytes, and a controlled gas atmosphere.[8]

Materials and Reagents

Consistent parasite growth is best achieved by preparing the complete medium from powdered RPMI 1640.[8] The components for the complete culture medium (CCM) are detailed below.

Component	Stock Concentration	Volume for 500 mL	Final Concentration
RPMI 1640 Powder (with L-Glutamine)	-	5.22 g	1X
Sterile, Cell Culture Grade Water	-	to 500 mL	-
HEPES Buffer	1 M	12.5 mL	25 mM
Sodium Bicarbonate (NaHCO ₃)	7.5% w/v	14 mL	2.1 g/L
Gentamicin Sulfate	10 mg/mL	1 mL	20 µg/mL
Human Serum (Type A+) or Albumax II	100%	50 mL or 2.5 g	10% v/v or 0.5% w/v
Hypoxanthine (optional but recommended)	10 mg/mL	2.5 mL	50 µg/mL

Table 1: Composition of Complete Culture Medium (CCM) for *P. falciparum*. [8][9][10][11]

Protocol 1.1: Preparation of Human Erythrocytes

- Obtain whole human blood (Type O+ or A+) in a tube with an anticoagulant. Blood should be fresh and not older than two weeks. [12][13]
- Transfer the blood to a sterile conical tube and centrifuge at 500 x g for 5 minutes to pellet the erythrocytes.

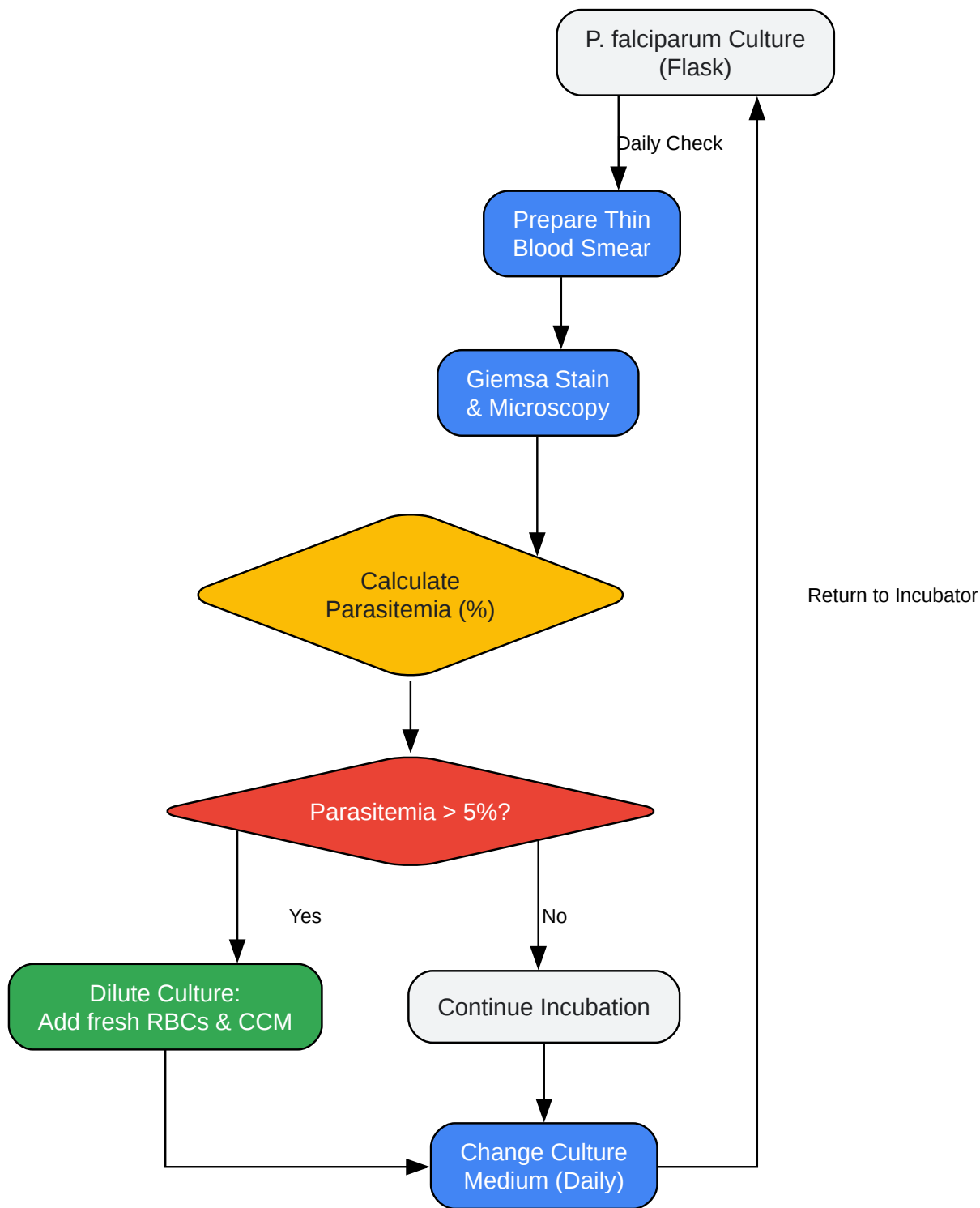
- Aspirate and discard the plasma and the buffy coat (the white layer of leukocytes above the red blood cells).
- Wash the packed red blood cells (RBCs) by resuspending them in 5-10 volumes of incomplete RPMI 1640 (CCM without serum/Albumax).
- Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat the wash step two more times.[\[9\]](#)[\[14\]](#)
- After the final wash, resuspend the packed RBCs to a 50% hematocrit (e.g., 5 mL packed RBCs + 5 mL incomplete RPMI 1640). This 50% RBC stock can be stored at 4°C for up to two weeks.[\[9\]](#)

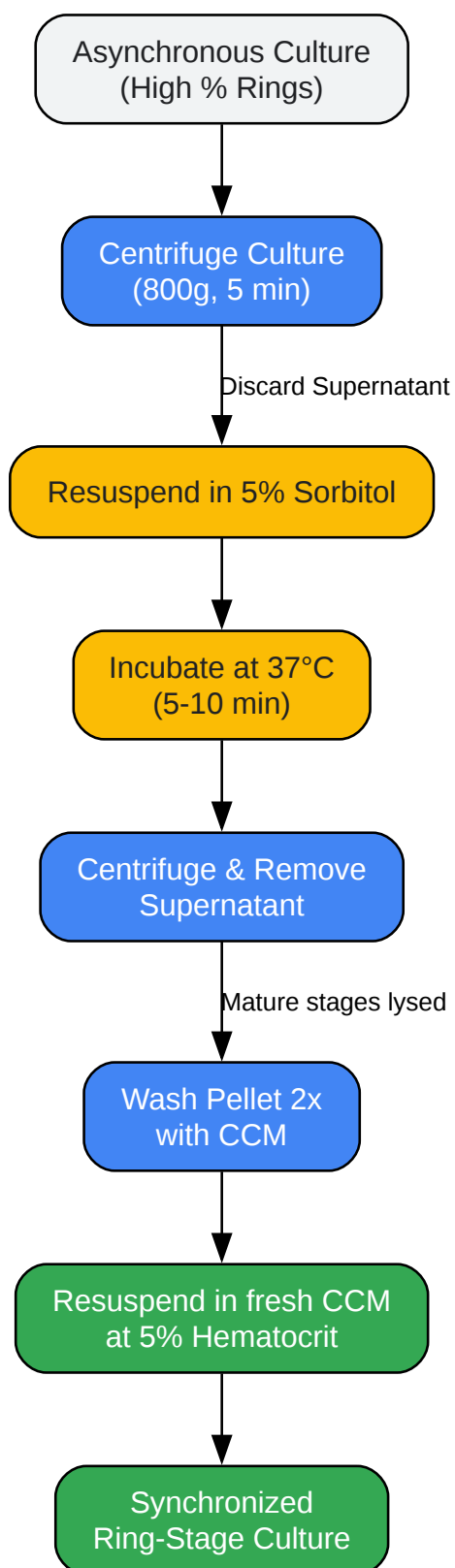
Protocol 1.2: Thawing and Initiating Cultures from Cryopreserved Stock

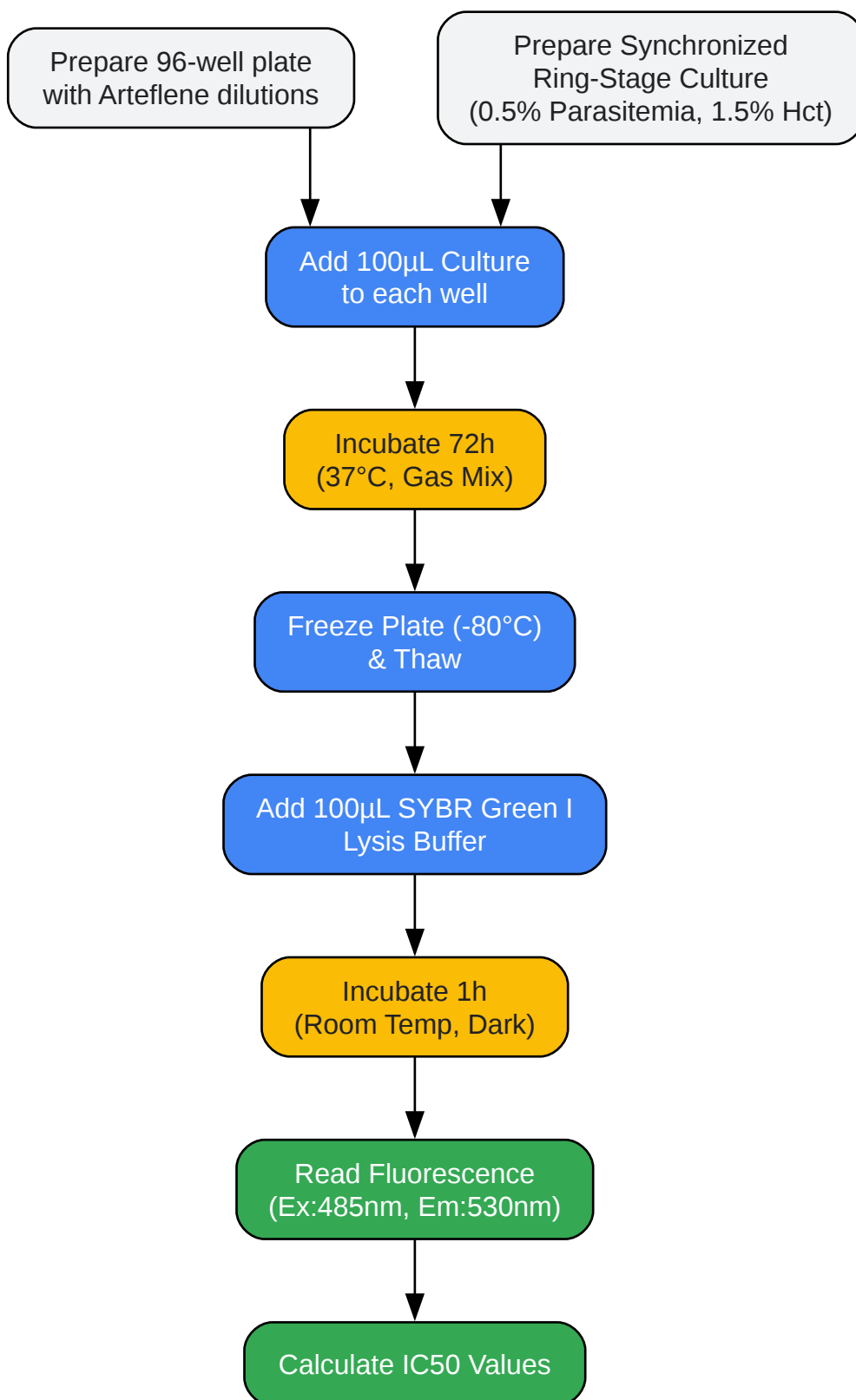
- Prepare sterile thawing solutions: 3.5% NaCl, 1.6% NaCl, and 0.9% NaCl.[\[14\]](#)
- Rapidly thaw a cryovial of parasite-infected RBCs from liquid nitrogen in a 37°C water bath.[\[9\]](#)
- Transfer the thawed suspension to a sterile tube. Add 0.2 volumes of 3.5% NaCl dropwise while gently mixing to lyse the erythrocytes. Let it stand for 3-5 minutes.[\[14\]](#)
- Add 10 volumes of 1.6% NaCl slowly, followed by centrifugation at 500 x g for 5 minutes.
- Discard the supernatant and wash the pellet with 10 volumes of 0.9% NaCl. Centrifuge again.
- Finally, wash the pellet with complete culture medium (CCM).
- Resuspend the parasite pellet in CCM at a 5% hematocrit in a culture flask and add an equal volume of fresh, washed 50% RBC stock.
- Place the flask in an incubator at 37°C with a specific gas mixture (e.g., 3% CO₂, 1% O₂, 96% N₂) or in a CO₂ incubator with a candle jar.[\[8\]](#)[\[9\]](#)[\[15\]](#)

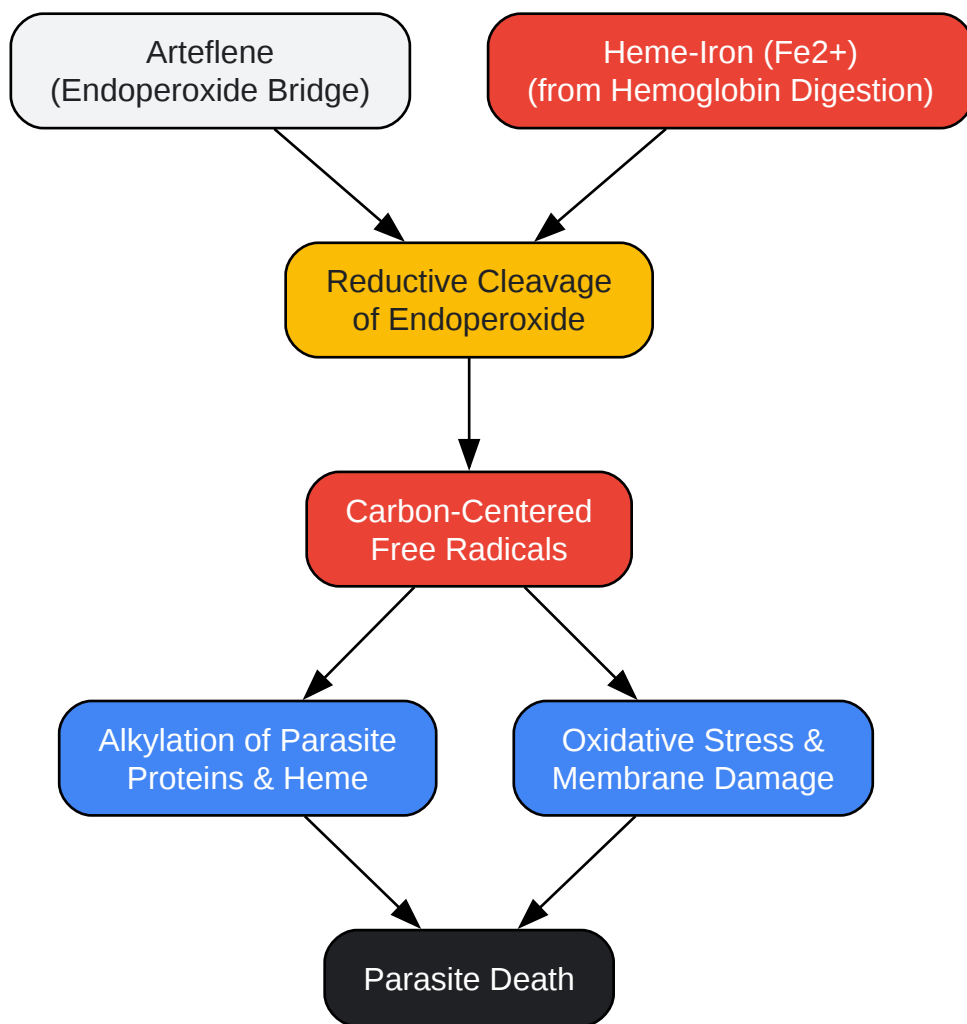
Protocol 1.3: Routine Maintenance of Asynchronous Cultures

- Maintain cultures at a 3-6% hematocrit.[\[9\]](#)
- Change the culture medium daily to replenish nutrients and remove metabolic waste.[\[10\]](#)
- Monitor parasite growth by preparing a thin blood smear from the culture, fixing with methanol, and staining with 10% Giemsa solution.[\[9\]](#)
- Count the number of parasitized erythrocytes out of ~500 total cells to determine the parasitemia percentage.[\[10\]](#)
- When parasitemia exceeds 5-6%, dilute the culture with fresh, washed RBCs and CCM to bring the parasitemia down to 0.5-1%.[\[10\]](#)[\[14\]](#)









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